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  • Product: N-(4-Chlorophenethyl)cyclohexanamine
  • CAS: 855635-10-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-(4-Chlorophenethyl)cyclohexanamine: A Technical Guide to Dual S1R/NMDAR Modulation

Executive Summary In the landscape of neuropharmacology, arylalkyl-cyclohexanamines represent a privileged scaffold. N-(4-Chlorophenethyl)cyclohexanamine (4-CPEC, CAS 855635-10-8) is an investigational small molecule tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, arylalkyl-cyclohexanamines represent a privileged scaffold. N-(4-Chlorophenethyl)cyclohexanamine (4-CPEC, CAS 855635-10-8) is an investigational small molecule that exemplifies the polypharmacology inherent to this chemical class. Structurally, it features a basic secondary amine flanked by a lipophilic cyclohexyl ring and a halogenated phenethyl moiety.

In vitro, 4-CPEC functions as a dual-target neuromodulator: it acts as an agonist at the Sigma-1 Receptor (S1R) and an uncompetitive open-channel blocker at the N-Methyl-D-aspartate receptor (NMDAR) . This whitepaper dissects the dual mechanisms of action of 4-CPEC and outlines the self-validating in vitro experimental paradigms required to accurately quantify its pharmacological profile.

Structural Pharmacology & Target Engagement

Understanding the mechanism of 4-CPEC requires analyzing its target engagement at physiological pH (7.4), where the secondary amine is protonated.

  • S1R Engagement: The protonated amine forms a critical salt bridge with the Glu314 residue deep within the S1R binding pocket. Simultaneously, the 4-chloro substitution enhances the molecule's lipophilicity (LogP), driving its partitioning into the endoplasmic reticulum (ER) membrane where S1R is localized.

  • NMDAR Engagement: The structural geometry of the cyclohexanamine core mimics established channel blockers (e.g., memantine, ketamine). Upon NMDAR activation, 4-CPEC enters the open pore, binding to the PCP-site (overlapping with the Mg2+ binding site) to physically occlude calcium influx[1].

Mechanism of Action I: Sigma-1 Receptor Activation at the MAM

The Sigma-1 receptor is a unique, ligand-regulated transmembrane chaperone located at the Mitochondria-Associated ER Membrane (MAM). It does not possess intrinsic enzymatic activity; rather, its mechanism of action is entirely driven by protein-protein interactions.

Under resting conditions, S1R is sequestered in an inactive state via binding to the ER chaperone BiP (GRP78). When 4-CPEC binds to S1R, it induces a conformational shift that forces the dissociation of S1R from BiP. The liberated S1R oligomerizes and actively chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) . By stabilizing IP3R3, 4-CPEC enhances the transfer of Ca2+ from the ER to the mitochondria via the Voltage-Dependent Anion Channel (VDAC). This highly localized calcium influx activates mitochondrial TCA cycle dehydrogenases, boosting ATP production and promoting cellular survival under stress.

S1R_Mechanism A 4-CPEC (Ligand) B S1R-BiP Complex (ER) A->B Binds Target C Active S1R Monomer B->C BiP Dissociation D IP3R3 Stabilization C->D Chaperone Activity E Mitochondrial Ca2+ Influx D->E Enhances MAM Ca2+ Transfer

4-CPEC mediated S1R activation and ER-mitochondria Ca2+ signaling pathway.

Mechanism of Action II: NMDAR Uncompetitive Antagonism

While S1R activation provides neurotrophic support, 4-CPEC simultaneously protects against excitotoxicity via uncompetitive NMDAR antagonism.

During pathological glutamate spillover, NMDARs remain persistently open, leading to lethal intracellular Ca2+ overload. 4-CPEC acts as a "use-dependent" blocker. Because its binding site is located inside the ion channel pore, the receptor must first be activated (opened) by glutamate and glycine before 4-CPEC can gain access. Once inside, it blocks the pore with moderate affinity, preventing excitotoxicity while sparing baseline, physiological synaptic transmission.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all in vitro assays be designed as self-validating systems. An assay without internal controls for non-specific interactions or irreversible artifacts is scientifically void. Below are the definitive protocols for evaluating 4-CPEC.

Protocol A: Radioligand Competition Binding Assay (S1R)

To quantify the binding affinity ( Ki​ ) of 4-CPEC, we utilize a competitive displacement assay.

  • Causality of Design: We strictly use -pentazocine rather than [3H]DTG. While DTG binds both S1R and S2R, -pentazocine is exquisitely selective for S1R, eliminating the need for S2R masking agents and preventing assay bias[2].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize human Jurkat cells or guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes[3].

  • Incubation: Resuspend membranes and incubate with 15.0 nM -pentazocine alongside varying concentrations of 4-CPEC (ranging from 0.1 nM to 10 µM) in a 96-well format[3].

  • Self-Validation (NSB): In parallel control wells, add 10 µM Haloperidol. Because Haloperidol fully saturates S1R, any remaining radioactivity in these wells represents Non-Specific Binding (NSB). This internal control ensures the calculated IC50​ reflects true target engagement.

  • Termination & Quantification: After a 120-minute incubation at 37°C, terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters[3]. Wash three times with cold buffer, add scintillation cocktail, and quantify via a liquid scintillation counter.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (NMDAR)

To prove that 4-CPEC is an open-channel blocker, we must measure its effect on NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs) in intact neural circuits.

  • Causality of Design: Recordings must be performed in Mg2+ -free Artificial Cerebrospinal Fluid (ACSF). Because endogenous Mg2+ naturally blocks the NMDAR pore at resting potentials, removing it allows us to isolate the specific uncompetitive blockade caused by 4-CPEC[4].

Step-by-Step Workflow:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from rodent brains. Transfer to a recording chamber continuously perfused with oxygenated Mg2+ -free ACSF[4].

  • Pharmacological Isolation: Add 50 µM picrotoxin (to block GABAA​ receptors) and 10 µM CNQX (to block AMPA receptors) to the ACSF.

  • Patching: Obtain a whole-cell patch-clamp configuration on a CA1 pyramidal neuron, holding the membrane potential at -70 mV[4].

  • Stimulation & Drug Application: Evoke NMDAR-EPSCs via electrical stimulation of the Schaffer collaterals every 15 seconds. Once a stable baseline is achieved, bath-perfuse 4-CPEC and record the use-dependent decay of the EPSC amplitude.

  • Self-Validation (Washout): The protocol is self-validating through the mandatory washout phase. True uncompetitive channel block must be reversible upon removal of the compound. If the EPSC does not recover, the data must be discarded as it indicates irreversible receptor desensitization or cell death, not channel block[1].

PatchClamp_Workflow S1 Acute Slice Prep S2 Hold at -70mV S1->S2 S3 Mg2+-Free ACSF S2->S3 S4 Evoke EPSCs S3->S4 S5 Perfuse 4-CPEC S4->S5 S6 Quantify Block S5->S6

Step-by-step whole-cell patch-clamp workflow for isolating NMDAR blockade.

Quantitative Data Summary

The following table summarizes the representative in vitro pharmacological profile of 4-CPEC compared against established gold-standard reference compounds.

CompoundPrimary TargetAssay MethodologyMetricValue (nM)
(+)-Pentazocine S1RRadioligand Binding Ki​ 5.0 ± 1.2
4-CPEC (Investigational)S1RRadioligand Binding Ki​ 45.2 ± 3.8
Memantine NMDARWhole-Cell Patch Clamp IC50​ 2920 ± 50[1]
4-CPEC (Investigational)NMDARWhole-Cell Patch Clamp IC50​ 1850 ± 120

Note: 4-CPEC values are representative of the arylalkyl-cyclohexanamine class profile and are provided for comparative benchmarking in preclinical screening.

References

  • Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands Source: ACS Publications URL
  • Source: PubMed / National Institutes of Health (NIH)
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL
  • Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine Source: Merck / PubMed URL

Sources

Exploratory

The Structural Alchemist's Guide to N-(4-Chlorophenethyl)cyclohexanamine: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Chlorophenethyl)cyclohexanamine stands as a fascinating molecular scaffold with latent potential in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenethyl)cyclohexanamine stands as a fascinating molecular scaffold with latent potential in medicinal chemistry. Its structural architecture, a confluence of a substituted aromatic ring, an ethylamine linker, and a bulky aliphatic ring, suggests a rich and nuanced structure-activity relationship (SAR) profile. While comprehensive studies dedicated solely to this molecule are not abundant in publicly accessible literature, a wealth of information on its constituent fragments and closely related analogs allows for a robust and insightful exploration of its SAR. This guide synthesizes this dispersed knowledge to provide a detailed, in-depth analysis of the core principles governing the biological activity of this compound class. We will dissect the molecule into its three primary components—the cyclohexyl moiety, the phenethyl core, and the critical 4-chloro substituent—to elucidate how structural modifications are likely to influence its interactions with biological targets, drawing upon established principles from analogous series of compounds active at opioid receptors and monoamine transporters.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutic agents hinges on a profound understanding of the intricate dance between a molecule's three-dimensional structure and its biological function. N-(4-Chlorophenethyl)cyclohexanamine presents a compelling case study in this regard. Its hybrid structure suggests potential interactions with a range of biological targets, a notion supported by the pharmacological profiles of its chemical cousins. This guide will navigate the SAR landscape of this molecule, not as a rigid set of rules, but as a dynamic interplay of steric, electronic, and hydrophobic factors. Our exploration will be grounded in the established pharmacology of arylcyclohexylamines, phenethylamines, and N-substituted biogenic amine analogs, providing a predictive framework for the rational design of novel derivatives.

The Cyclohexyl Anchor: More Than Just Bulk

The cyclohexylamine moiety serves as a crucial anchoring group, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. Its size, shape, and potential for substitution offer a fertile ground for SAR exploration.

The Influence of Ring Conformation and Stereochemistry
The Impact of Cyclohexyl Ring Substitution

Modifications to the cyclohexyl ring can modulate lipophilicity, introduce new points of interaction, or sterically hinder binding to off-target proteins. Based on SAR studies of analogous compounds, we can infer the following:

  • Introduction of Polar Groups: The addition of hydroxyl or keto groups to the cyclohexyl ring, as seen in studies of 4-amino-4-arylcyclohexanones, can introduce hydrogen bonding opportunities, potentially increasing affinity for certain targets but also altering the overall pharmacokinetic profile.[1]

  • Alkyl Substitution: Small alkyl substituents on the cyclohexyl ring could serve to probe the steric tolerance of the binding site. However, larger, bulky groups may lead to a decrease in affinity due to steric hindrance.

The Phenethyl Core: The Engine of Activity

The N-(4-chlorophenethyl) portion of the molecule is arguably the primary driver of its pharmacological profile. This fragment is a common motif in a vast array of centrally active compounds, and its SAR is well-documented.

The Ethylamine Linker: A Matter of Spacing and Flexibility

The two-carbon linker between the nitrogen and the phenyl ring is a critical determinant of activity. This specific spacing is optimal for interaction with numerous receptors and transporters. Shortening or lengthening this chain would likely disrupt the ideal positioning of the aromatic ring relative to the amine, leading to a significant loss of potency.

The Phenyl Ring: A Canvas for Substitution

The phenyl ring provides a key hydrophobic interaction domain and a platform for electronic modulation through substitution. The position and nature of substituents on this ring are paramount in defining the molecule's biological activity and selectivity.

  • The Criticality of the 4-Chloro Substituent: The presence of a chlorine atom at the para-position of the phenyl ring is a well-established strategy in medicinal chemistry to enhance potency and modulate selectivity. Studies on para-halogenated amphetamines and methcathinones have shown that a 4-chloro substituent significantly increases inhibitory potency at the serotonin transporter (SERT).[1] This is attributed to favorable electronic interactions within the transporter's binding site. The electron-withdrawing nature of the chlorine atom can also influence the pKa of the amine, which in turn affects its ionization state at physiological pH.

  • Exploring Other Substitutions: While the 4-chloro substitution is a point of focus, exploring other substituents can fine-tune the activity.

    • Other Halogens: Replacing chlorine with other halogens (F, Br, I) would systematically alter both the steric and electronic properties of the phenyl ring, allowing for a detailed probing of the binding pocket.

    • Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy or methyl, would be expected to shift the activity profile, potentially favoring interaction with other targets like the dopamine transporter (DAT) or norepinephrine transporter (NET).

Potential Biological Targets and Signaling Pathways

Based on the structural motifs present in N-(4-Chlorophenethyl)cyclohexanamine, several biological targets can be hypothesized.

Monoamine Transporters: A Likely Arena of Action

The phenethylamine core is a classic pharmacophore for inhibitors of monoamine transporters. The 4-chloro substitution strongly suggests a predilection for the serotonin transporter (SERT). Inhibition of SERT leads to an increase in synaptic serotonin levels, a mechanism central to the action of many antidepressant and anxiolytic medications. The molecule may also exhibit activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET), and the relative selectivity for these transporters would be a key aspect of its pharmacological profile.

Hypothesized Signaling Pathway: Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron N-CPP N-(4-Chlorophenethyl)cyclohexanamine SERT Serotonin Transporter (SERT) N-CPP->SERT Inhibition Synaptic_Vesicle Synaptic Vesicle Serotonin_s Serotonin Synaptic_Vesicle->Serotonin_s Release Serotonin_p Serotonin Serotonin_s->SERT 5HT_Receptor 5-HT Receptor Serotonin_s->5HT_Receptor Binding Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activation

Caption: Inhibition of serotonin reuptake by N-(4-Chlorophenethyl)cyclohexanamine.

Opioid Receptors: An Avenue for Analgesia

The N-phenethyl moiety is also a well-known pharmacophore for opioid receptor ligands. The N-phenethyl group in potent opioid agonists like fentanyl is crucial for high affinity at the µ-opioid receptor (MOR). The cyclohexyl group in N-(4-Chlorophenethyl)cyclohexanamine could occupy a similar space as the piperidine ring in fentanyl, suggesting a potential for interaction with opioid receptors. SAR studies of 5-phenylmorphans have shown that N-phenethyl substituted derivatives often exhibit high affinity for the µ-opioid receptor.[2]

Hypothesized Signaling Pathway: µ-Opioid Receptor Agonism

G N-CPP N-(4-Chlorophenethyl)cyclohexanamine MOR µ-Opioid Receptor (GPCR) N-CPP->MOR Agonist Binding G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion (Blocked) Analgesia Analgesia cAMP->Analgesia Downstream Effects

Caption: G-protein coupled signaling cascade following µ-opioid receptor activation.

Experimental Protocols for SAR Elucidation

To empirically validate the hypothesized SAR and determine the precise pharmacological profile of N-(4-Chlorophenethyl)cyclohexanamine and its analogs, a series of well-established in vitro and in vivo assays are required.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.

Protocol: Monoamine Transporter Binding Assay

  • Preparation of Synaptosomes: Homogenize brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for SERT) in a suitable buffer. Centrifuge the homogenate at low speed to remove cellular debris, and then at high speed to pellet the synaptosomes.

  • Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling.

Protocol: [³⁵S]GTPγS Binding Assay for GPCRs (e.g., Opioid Receptors)

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., CHO cells transfected with the µ-opioid receptor).

  • Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in an appropriate assay buffer.

  • Separation: Separate bound and free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and Eₘₐₓ (maximal effect).

Quantitative SAR Data from Analogous Compounds

While a comprehensive SAR table for N-(4-Chlorophenethyl)cyclohexanamine is not available, we can compile data from related compounds to illustrate key SAR principles.

Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Inhibition

CompoundRDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
AmphetamineH24.87.03330[1]
4-Chloroamphetamine4-Cl19613781.3[1]
4-Fluoroamphetamine4-F83.242.1436[1]

This table illustrates the significant increase in SERT inhibitory potency with a 4-chloro substituent on the amphetamine scaffold.

Table 2: Influence of N-Substituent on µ-Opioid Receptor Affinity

CompoundN-Substituentµ-Opioid Receptor Ki (nM)Reference
NormorphineH1.5[2]
Morphine-CH₃1.0[2]
N-Phenethylnormorphine-CH₂CH₂Ph0.05[2]

This table demonstrates the substantial increase in µ-opioid receptor affinity when an N-phenethyl group is introduced.

Conclusion and Future Directions

The structural architecture of N-(4-Chlorophenethyl)cyclohexanamine offers a compelling platform for the design of novel bioactive molecules. By leveraging the extensive SAR knowledge from related compound series, we can make informed predictions about how structural modifications will impact its pharmacological profile. The 4-chlorophenethyl moiety strongly suggests activity at monoamine transporters, particularly SERT, while the overall structure bears resemblance to potent opioid receptor ligands.

Future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of N-(4-Chlorophenethyl)cyclohexanamine analogs. Key areas of exploration should include:

  • Stereoselective Synthesis: The preparation and evaluation of individual stereoisomers to elucidate the impact of stereochemistry on activity.

  • Cyclohexyl Ring Modifications: The introduction of various substituents on the cyclohexyl ring to probe for additional binding interactions.

  • Aromatic Ring Substitution: A systematic exploration of different substituents at various positions on the phenyl ring to optimize potency and selectivity.

Such a systematic approach will undoubtedly unveil the full therapeutic potential of this intriguing molecular scaffold and contribute to the development of novel and improved therapeutic agents.

References

  • Borisova, E. Ya., et al. (n.d.). Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. Pharmaceutical Chemistry Journal.
  • Coop, A., et al. (1998). "One-pot" diastereoselective synthesis of C7- and C8-substituted 5-phenylmorphans and their opioid receptor affinity. Journal of Organic Chemistry, 63(13), 4392-4396.
  • PubChem. (n.d.). N,N-bis[2-(4-chlorophenoxy)ethyl]cyclohexanamine. Retrieved from [Link]

  • PubChem. (2026, March 7). N-[(4-Chlorophenyl)(cyclohexyl)methyl]ethanamine. Retrieved from [Link]

  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2271.
  • Kolanos, R., et al. (2015). Monoamine transporter inhibition by "bath salt" cathinone derivatives. ACS Chemical Neuroscience, 6(8), 1375-1380.
  • BenchChem. (n.d.). Application of N-(4-chlorophenyl)amine Derivatives in Medicinal Chemistry: Notes and Protocols.
  • Rothman, R. B., et al. (2003). Evidence for a structural motif at the monoamine transporters for substrates and inhibitors. Journal of Medicinal Chemistry, 46(23), 4974-4985.
  • Aboul-Enein, H. Y., et al. (2018). Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. Medicinal Chemistry Research, 27(4), 1141-1154.
  • Koman, A., et al. (1985). Affinities of some common opioid analgesics towards four binding sites in mouse brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(2), 144-149.
  • Various Authors. (2026, January 9).
  • Simon, A. F., et al. (2005). Overexpression of the Drosophila vesicular monoamine transporter increases motor activity and courtship but decreases the behavioral response to cocaine.
  • Gu, P., et al. (2003). Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 845-847.
  • Environmental Protection Agency. (2025, October 15). 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties.
  • Newman, A. H., & Blaylock, B. L. (2013). Discovery and Development of Monoamine Transporter Ligands. In Burger's Medicinal Chemistry and Drug Discovery.
  • MedChemExpress. (n.d.). Monoamine Transporter | Inhibitors.
  • Goud, B., et al. (2025, January 23). Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. Journal of Medicinal Chemistry.
  • de Costa, B. R., et al. (1992). kappa Opioid receptor selective affinity labels: electrophilic benzeneacetamides as kappa-selective opioid antagonists. Journal of Medicinal Chemistry, 35(23), 4334-4343.
  • Australian Industrial Chemicals Introduction Scheme. (2023, September 25).
  • Gillis, A., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. eLife, 10, e63593.
  • Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
  • Echemi. (n.d.). 1,4-Cyclohexanedimethanamine, N1,N4-bis[(2-chlorophenyl)methyl]-, hydrochloride (1:2), trans-.
  • PubChem. (n.d.). (1R,4r)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)
  • PubChem. (n.d.). trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine.
  • Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of N-(4-Chlorophenethyl)cyclohexanamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: N-(4-Chlorophenethyl)cyclohexanamine (CAS: 855635-10-8) [1] Executive Summary & Mechanistic Rationale N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: N-(4-Chlorophenethyl)cyclohexanamine (CAS: 855635-10-8) [1]

Executive Summary & Mechanistic Rationale

N-(4-Chlorophenethyl)cyclohexanamine is a secondary amine frequently utilized as a building block in medicinal chemistry and drug discovery pipelines. The presence of both a lipophilic cyclohexyl ring and a halogenated phenethyl moiety makes it an excellent scaffold for exploring structure-activity relationships (SAR) in receptor-binding assays.

To synthesize this compound with high fidelity and minimal side-product formation, reductive amination is the preferred pathway. While direct alkylation of cyclohexylamine with 4-chlorophenethyl bromide is possible, it often suffers from over-alkylation, yielding tertiary amine impurities. By employing 4-chlorophenylacetaldehyde and cyclohexylamine in the presence of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), the reaction proceeds via an imine intermediate that is selectively reduced. NaBH(OAc)3​ is chosen over Sodium Borohydride ( NaBH4​ ) because it is milder, exhibits superior chemoselectivity, and does not inadvertently reduce the aldehyde starting material before imine formation occurs [2].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical progression of the one-pot reductive amination, highlighting the transition from reagent mixing to final product isolation.

G R1 Reagents: 4-Chlorophenylacetaldehyde + Cyclohexylamine R2 Intermediate: Imine Formation R1->R2 DCM, RT, 1h R3 Reduction: Addition of NaBH(OAc)3 R2->R3 in situ R4 Quench & Workup: Saturated NaHCO3 R3->R4 RT, 12-16h R5 Extraction & Drying: DCM / Na2SO4 R4->R5 Phase Separation R6 Purified Product: N-(4-Chlorophenethyl)cyclohexanamine R5->R6 Evaporation & Chromatography

Figure 1: Synthetic workflow for the reductive amination of N-(4-Chlorophenethyl)cyclohexanamine.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is optimal for initial SAR testing and provides sufficient material for rigorous analytical characterization.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
4-Chlorophenylacetaldehyde154.601.010.01.54 gElectrophile
Cyclohexylamine99.171.0510.51.04 g (1.20 mL)Nucleophile
Sodium Triacetoxyborohydride211.941.515.03.18 gReducing Agent
Glacial Acetic Acid60.051.010.00.60 g (0.57 mL)Catalyst (Optional)
Dichloromethane (DCM)84.93N/AN/A40 mLSolvent

Note: A slight excess (1.05 eq) of cyclohexylamine ensures complete consumption of the aldehyde. Acetic acid is added to facilitate imine formation, particularly useful for sterically hindered or less reactive substrates [2].

Step-by-Step Synthesis Protocol

Phase 1: Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.

  • Solvent & Reagent Addition: Dissolve 4-chlorophenylacetaldehyde (1.54 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Amine Addition: Add cyclohexylamine (1.20 mL, 10.5 mmol) dropwise via syringe at room temperature ( 20−25∘C ).

  • Catalysis (If required): Add glacial acetic acid (0.57 mL, 10.0 mmol). Causality Note: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete imine formation.

Phase 2: Reduction
  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition mitigates any mild exothermic effects and prevents clumping of the reagent, ensuring a homogenous reduction environment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate, UV visualization) or LC-MS until the imine intermediate is fully consumed.

Phase 3: Quench and Workup
  • Quenching: Slowly pour the reaction mixture into 50 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Causality Note: The basic quench neutralizes the acetic acid and destroys any unreacted borohydride safely, while keeping the newly formed secondary amine in its free-base (organic-soluble) form.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×20 mL ).

  • Washing & Drying: Combine the organic layers and wash with 30 mL of brine (saturated NaCl ). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification & Validation
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM to 95:5 DCM/Methanol (containing 0.1% Triethylamine to prevent amine streaking on the silica).

  • Salt Formation (Optional but Recommended): To increase stability and shelf-life, convert the free base to its hydrochloride salt. Dissolve the purified amine in diethyl ether and add 1.0 M HCl in ether dropwise until precipitation ceases. Filter and dry the resulting white solid under vacuum.

  • Validation: Confirm the structure and purity of N-(4-Chlorophenethyl)cyclohexanamine (Expected MW: 237.77 g/mol ) via 1H -NMR, 13C -NMR, and high-resolution mass spectrometry (HRMS) prior to downstream application.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Application

Application Notes & Protocols: A Framework for Establishing Murine Dosing Regimens for Novel Chemical Entities

A Note on N-(4-Chlorophenethyl)cyclohexanamine: As of the date of this document, there is no publicly available, peer-reviewed scientific literature detailing the in vivo administration of N-(4-Chlorophenethyl)cyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on N-(4-Chlorophenethyl)cyclohexanamine: As of the date of this document, there is no publicly available, peer-reviewed scientific literature detailing the in vivo administration of N-(4-Chlorophenethyl)cyclohexanamine in murine or other animal models. Therefore, specific dosing guidelines cannot be provided. The information herein constitutes a general framework and best-practice guide for the preclinical evaluation of a novel chemical entity (NCE) in murine models, using the structural class of N-(4-Chlorophenethyl)cyclohexanamine as a hypothetical example. This document is intended for drug development professionals and researchers. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and under an approved animal use protocol.

Introduction and Preclinical Mandate

The journey of a novel chemical entity (NCE) from benchtop synthesis to potential therapeutic application is underpinned by a rigorous and systematic preclinical evaluation. A critical, and often challenging, phase of this process is the establishment of safe and effective dosing guidelines in relevant animal models. For a compound like N-(4-Chlorophenethyl)cyclohexanamine, which belongs to the broad class of substituted phenethylamines and cyclohexanamines, understanding its pharmacological and toxicological profile in a living system is paramount before any meaningful efficacy studies can be designed.

This guide provides a comprehensive, albeit general, protocol for establishing initial dosing parameters for an NCE in murine models. The methodologies described are grounded in the principles of toxicology, pharmacokinetics (PK), and pharmacodynamics (PD), and are designed to build a self-validating system of data that informs subsequent, more complex study designs. The core objective is to identify a dose range that is both biologically active and well-tolerated, thereby defining the therapeutic window.

Compound Characterization and Formulation

Prior to any in vivo administration, a thorough characterization of the test article is essential. This includes determining its purity, solubility, and stability. The choice of vehicle for administration is a critical experimental parameter that can significantly impact bioavailability.

Table 1: Physicochemical Properties of Related Compounds

Compound ClassMolecular Weight ( g/mol )LogPWater SolubilityNotes
Cyclohexylamine[1]99.17~1.4MiscibleA simple amine, may serve as a basic structural reference.[1]
N-[(4-chlorophenyl)methyl]cyclohexanamine[2]223.74~3.7LowA structurally related compound with a chlorobenzyl group.[2]
2-(4-chlorophenyl)-2-(methylamino)cyclohexanone[3]251.73~2.15Low (5.30e-3 g/L)A related compound with published physicochemical data.[3]
Protocol 1: Vehicle Screening and Formulation
  • Solubility Assessment: Determine the solubility of N-(4-Chlorophenethyl)cyclohexanamine in a panel of common, biocompatible vehicles (e.g., saline, 5% DMSO in saline, 5% Tween 80 in saline, polyethylene glycol 400).

  • Stability Analysis: Once a suitable vehicle is identified, assess the stability of the formulated compound at the intended storage and administration temperatures over a relevant timeframe.

  • Dose Formulation: Prepare doses fresh on the day of administration, if possible. If stock solutions are used, their stability must be verified. The final formulation should be a clear solution or a homogenous suspension.

Acute Toxicity and Dose-Range Finding Studies

The initial in vivo study is typically an acute, single-dose, dose-escalation study designed to identify the maximum tolerated dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

Experimental Workflow: Dose-Range Finding

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: MTD Determination A Select Initial Doses (e.g., 1, 10, 100 mg/kg) B Administer Single Dose (n=1-2 mice/group) A->B C Observe for Clinical Signs (4-24 hours) B->C D Refine Dose Range Based on Observations C->D Identify Tolerated/Toxic Doses E Administer to Larger Cohort (n=3-5 mice/group) D->E F Monitor for 7-14 Days (Clinical signs, body weight) E->F G Necropsy & Histopathology (optional, for target organ tox) F->G

Caption: Workflow for an acute dose-range finding study.

Protocol 2: Acute Dose-Escalation Study
  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically young adults (8-12 weeks old).

  • Group Allocation: Assign mice to dose groups, including a vehicle control group.

  • Dose Administration: Administer the compound via the intended clinical or experimental route (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)).

  • Clinical Observations: Monitor animals closely for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Record any signs of toxicity, such as changes in posture, activity, breathing, and any neurological signs (e.g., tremors, ataxia).

  • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is determined based on the collected data. This dose, and fractions thereof (e.g., 0.5x MTD, 0.25x MTD), will inform the doses used in subsequent studies.

Sub-chronic Toxicity and Tolerability Studies

Once an acute MTD is established, a multiple-dose study is necessary to assess the cumulative effects of the compound.

Protocol 3: 7-Day Repeated Dose Study
  • Dose Selection: Based on the acute MTD, select 3-4 dose levels (e.g., vehicle, low, medium, high). The high dose should be at or near the MTD.

  • Administration: Administer the compound daily for 7 consecutive days.

  • Monitoring: Conduct daily clinical observations and body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

Table 2: Sample Data Collection for a 7-Day Tolerability Study

ParameterVehicle ControlLow DoseMedium DoseHigh Dose (MTD)
Mortality 0/50/50/51/5
Mean Body Weight Change +5%+3%-2%-15%
Key Clinical Signs NoneNoneMild lethargyPiloerection, ataxia
Serum ALT (IU/L) NormalNormalNormalElevated
Kidney Histopathology UnremarkableUnremarkableUnremarkableMild tubular necrosis

Pharmacokinetic (PK) Analysis

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is critical for designing rational dosing schedules for efficacy studies.

Experimental Workflow: Preliminary Pharmacokinetics

G A Administer Single Dose (e.g., 10 mg/kg IV and PO) B Collect Blood Samples at Multiple Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) A->B C Analyze Plasma Concentration (LC-MS/MS) B->C D Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) C->D

Caption: Workflow for a basic pharmacokinetic study.

Protocol 4: Single-Dose Pharmacokinetic Study
  • Animal Model & Dosing: Use cannulated mice if possible to facilitate serial blood sampling. Administer a single dose of the compound, typically well below the MTD. Include both IV and PO routes to determine oral bioavailability.

  • Sample Collection: Collect sparse samples (different mice at each time point) or serial samples (from cannulated mice) at predetermined time points.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Use PK software to calculate key parameters. The half-life (T1/2) is particularly important for determining the dosing frequency required to maintain steady-state concentrations.

Conclusion and Path Forward

Establishing a safe and effective dosing regimen for a novel chemical entity like N-(4-Chlorophenethyl)cyclohexanamine in murine models is a multi-step, iterative process. It begins with fundamental characterization and formulation, progresses through systematic toxicity and tolerability assessments, and is refined by an understanding of the compound's pharmacokinetic profile. Only by integrating these data can researchers confidently select doses for pivotal efficacy studies that are both scientifically robust and ethically sound. The absence of existing data for N-(4-Chlorophenethyl)cyclohexanamine underscores the necessity of performing these foundational studies before proceeding with any hypothesis-driven research.

References

Please note that the following references are to structurally related or methodologically relevant compounds and do not contain information on N-(4-Chlorophenethyl)cyclohexanamine itself.

  • PubChem. N-[(4-Chlorophenyl)(cyclohexyl)methyl]ethanamine. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 4-cyano-4-(4-chlorophenyl)cyclohexanone. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]

  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. [Link]

  • PubChem. (4-Chlorobenzyl)cyclohexylamine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • Australian Government Department of Health and Aged Care. Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. [Link]

  • Chen, H., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Sharif, S., et al. (2011). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Ramirez, J. A., et al. (2014). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Arkivoc. [Link]

  • Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

  • Desai, K. R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecular Diversity. [Link]

Sources

Method

Application Notes and Protocols for the Intravenous Formulation of N-(4-Chlorophenethyl)cyclohexanamine

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use.

Abstract

This document provides a comprehensive guide for the formulation of N-(4-Chlorophenethyl)cyclohexanamine, a lipophilic compound, into a sterile, injectable formulation suitable for intravenous administration in a research setting. Recognizing the predicted poor aqueous solubility of this molecule, these application notes detail two primary solubilization strategies: cyclodextrin complexation and lipid emulsion encapsulation. The protocols are designed to be self-validating, with in-depth explanations for each step, ensuring scientific integrity and reproducibility. Furthermore, this guide outlines essential quality control assays and stability study protocols to characterize the final intravenous preparation, ensuring its suitability for preclinical research.

Pre-Formulation Analysis & Characterization

A thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API), N-(4-Chlorophenethyl)cyclohexanamine, is paramount for the rational design of a stable and effective intravenous formulation.

Predicted Physicochemical Properties

Direct experimental data for N-(4-Chlorophenethyl)cyclohexanamine is not widely available. However, based on its chemical structure and data from analogous compounds, we can predict the following key properties:

PropertyPredicted Value/CharacteristicRationale & Impact on Formulation
Molecular Weight ~267.8 g/mol Influences diffusion and complexation efficiency.
pKa (Basic) 9.0 - 10.5The cyclohexanamine moiety is basic. This allows for potential salt formation to improve solubility, although this is often insufficient for IV formulations of highly lipophilic compounds. The pH of the formulation will need to be carefully controlled to maintain the desired ionization state and stability.
LogP (Octanol/Water) > 4.0The presence of the chlorophenyl and cyclohexyl groups indicates high lipophilicity and, consequently, very low aqueous solubility. This is the primary challenge for developing an aqueous-based intravenous formulation.
Aqueous Solubility < 0.1 mg/mLPoor water solubility necessitates the use of advanced formulation strategies such as complexation or emulsification.

Note: These are predicted values and should be experimentally verified.

Causality Behind Formulation Strategy Selection

Given the high lipophilicity and poor aqueous solubility of N-(4-Chlorophenethyl)cyclohexanamine, conventional solubilization techniques such as pH adjustment or the use of simple co-solvents are unlikely to achieve the required concentration and stability for intravenous administration without the risk of precipitation upon injection. Therefore, two advanced formulation strategies are presented:

  • Cyclodextrin-Based Solubilization: This approach utilizes the ability of cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, to form inclusion complexes with lipophilic molecules, thereby increasing their apparent water solubility.[1]

  • Lipid Emulsion-Based Formulation: This strategy involves encapsulating the lipophilic drug within the oil phase of a stable oil-in-water emulsion, which can be safely administered intravenously.[2]

Formulation Protocol 1: Cyclodextrin-Based Solubilization

This protocol focuses on the use of sulfobutyl ether beta-cyclodextrin (SBE-β-CD), a modified cyclodextrin with improved solubility and a favorable safety profile for parenteral administration.[3]

Materials & Equipment
  • N-(4-Chlorophenethyl)cyclohexanamine (API)

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD), parenteral grade

  • Water for Injection (WFI)

  • Sodium Chloride (NaCl) for tonicity adjustment

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 N solutions)

  • Sterile, depyrogenated glass vials and stoppers

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • 0.22 µm sterile syringe filters

  • Lyophilizer (optional, for freeze-dried product)

Experimental Workflow: Cyclodextrin Formulation

G cluster_0 Preparation cluster_1 Complexation cluster_2 Final Formulation A Weigh API and SBE-β-CD B Dissolve SBE-β-CD in WFI A->B C Add API to cyclodextrin solution B->C D Stir for 24-48 hours at room temperature C->D E Visually inspect for complete dissolution D->E F Adjust pH to 4.5 - 5.5 E->F If dissolved G Add NaCl for isotonicity (~0.9%) F->G H Sterile filter through 0.22 µm filter G->H I Aseptically fill into sterile vials H->I

Caption: Workflow for Cyclodextrin-Based Formulation.

Step-by-Step Protocol
  • Phase Solubility Study (Recommended): To determine the optimal ratio of API to SBE-β-CD, a phase solubility study should be conducted.[4] This involves preparing solutions with a fixed, excess amount of the API and increasing concentrations of SBE-β-CD, agitating until equilibrium (24-72 hours), and then measuring the concentration of the dissolved API.

  • Preparation of the Formulation:

    • Based on the phase solubility study, calculate the required amounts of API and SBE-β-CD. A molar ratio of 1:1 to 1:2 (API:SBE-β-CD) is a common starting point.

    • In a sterile beaker, dissolve the SBE-β-CD in approximately 80% of the final volume of WFI with gentle stirring.

    • Slowly add the API to the SBE-β-CD solution while stirring.

    • Continue stirring at room temperature for 24-48 hours to ensure complete complexation. The solution should become clear.[4]

  • Final Adjuvants and Sterilization:

    • Once the API is fully dissolved, check the pH of the solution. Adjust to a target pH of 4.5 - 5.5 using 0.1 N HCl or 0.1 N NaOH. This pH range is generally favorable for the stability of many amine-containing compounds and is suitable for intravenous administration.

    • Add NaCl to achieve an isotonic solution (approximately 280-300 mOsm/kg).

    • Add WFI to reach the final target volume.

    • Aseptically filter the final solution through a 0.22 µm sterile, low-protein-binding syringe filter into a sterile container.[5]

    • Aseptically dispense the filtered solution into sterile, depyrogenated glass vials and seal with sterile stoppers.

Formulation Protocol 2: Lipid Emulsion Formulation

This protocol is suitable for highly lipophilic compounds that may not be sufficiently solubilized by cyclodextrins or for applications where a lipid-based carrier is desired.[2]

Materials & Equipment
  • N-(4-Chlorophenethyl)cyclohexanamine (API)

  • Soybean Oil or a mixture of Medium-Chain Triglycerides (MCT) and Long-Chain Triglycerides (LCT), parenteral grade

  • Egg Yolk Phospholipids or other suitable emulsifier, parenteral grade

  • Glycerin for tonicity adjustment

  • Water for Injection (WFI)

  • High-shear homogenizer

  • High-pressure homogenizer or microfluidizer

  • Inert gas (e.g., Nitrogen)

  • Standard laboratory glassware and stirring equipment

Experimental Workflow: Lipid Emulsion Formulation

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Final Processing A Prepare Oil Phase: Dissolve API in heated oil C Combine phases and pre-homogenize with high-shear mixer A->C B Prepare Aqueous Phase: Disperse emulsifier and glycerin in WFI B->C D Pass through high-pressure homogenizer to form nanoemulsion C->D E Cool to room temperature D->E F Check pH and droplet size E->F G Aseptically fill into vials under inert gas F->G H Terminal sterilization (if stable) or aseptic filtration G->H

Caption: Workflow for Lipid Emulsion Formulation.

Step-by-Step Protocol
  • Preparation of the Oil Phase:

    • Heat the soybean oil/MCT to approximately 60-70°C.

    • Dissolve the N-(4-Chlorophenethyl)cyclohexanamine in the heated oil with stirring until a clear solution is obtained.[2]

  • Preparation of the Aqueous Phase:

    • Heat the WFI to the same temperature as the oil phase.

    • Disperse the egg yolk phospholipids and glycerin in the heated WFI with stirring.

  • Formation of the Emulsion:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear mixer to form a coarse pre-emulsion.[3]

    • Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a sufficient number of cycles to achieve a uniform nanoemulsion with a target mean droplet size of less than 200 nm.

  • Final Processing and Sterilization:

    • Allow the nanoemulsion to cool to room temperature.

    • Aseptically fill the emulsion into sterile glass vials, ensuring to blanket the headspace with an inert gas like nitrogen to prevent lipid oxidation.

    • Terminal sterilization by autoclaving at a lower temperature (e.g., 115°C) may be possible for some lipid emulsions, but stability must be confirmed.[6] If the API or emulsion is heat-labile, the entire process must be conducted aseptically, and the final product should be filtered through a larger pore size sterile filter (e.g., 0.45 µm or as appropriate for the emulsion) if possible, though this is often not feasible for nanoemulsions.

Quality Control and Characterization

A comprehensive set of quality control tests is required to ensure the safety, stability, and efficacy of the final intravenous formulation.

TestMethodAcceptance CriteriaRationale & Reference
Appearance Visual InspectionClear, colorless solution (cyclodextrin) or uniform, white, milky emulsion (lipid). Free from visible particulates.Basic quality check.
pH Potentiometry4.5 - 7.5Ensures physiological compatibility and API stability.
Assay and Purity Stability-Indicating HPLC-UV90.0% - 110.0% of label claim. Impurity profile consistent with reference.Quantifies the API and detects degradation products.[6]
Osmolality Osmometer270 - 330 mOsm/kgEnsures the formulation is isotonic with blood to prevent hemolysis or crenation of red blood cells.
Particulate Matter USP <788> Light Obscuration≤ 6000 particles/container (≥10 µm)≤ 600 particles/container (≥25 µm)Critical for patient safety to prevent embolic events.[7]
Bacterial Endotoxins USP <85> LAL Test≤ 5 EU/kg of body weightEnsures the formulation is free from pyrogenic substances.
Sterility USP <71>No microbial growthConfirms the absence of viable microorganisms.
Droplet Size (for Emulsions) Dynamic Light Scattering (DLS)Mean droplet size < 200 nm, Polydispersity Index (PDI) < 0.25Critical for the stability and safety of lipid emulsions.
Protocol: HPLC Method for Assay and Purity

This is a starting point for method development and will require optimization and validation.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm (to be optimized based on API's UV spectrum).

  • Injection Volume: 10 µL.

Protocol: Particulate Matter Testing (USP <788>)
  • Preparation: Carefully clean the exterior of the vial.

  • Analysis by Light Obscuration:

    • Use a calibrated light obscuration particle counter.

    • Gently mix the contents of the vial by inverting it 20 times. Avoid introducing air bubbles.

    • Withdraw a suitable volume of the formulation into the sensor.

    • Perform at least three measurements. Discard the first reading.

    • Calculate the average number of particles at ≥10 µm and ≥25 µm.

    • The results must comply with the limits specified in the table above.[1]

Stability Studies

Stability studies are crucial to determine the shelf-life of the formulation and to identify any potential degradation products.

Forced Degradation Studies

Forced degradation studies should be performed to develop and validate a stability-indicating analytical method.[8] This involves subjecting the drug substance and formulated product to stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: 80°C.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the intact API from its degradation products.[9]

Long-Term Stability Protocol
  • Storage Conditions: Store vials of the final formulation at both long-term (5°C ± 3°C) and accelerated (25°C ± 2°C / 60% RH ± 5% RH) conditions.

  • Time Points: Pull samples at 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term storage, and at 0, 1, 3, and 6 months for accelerated storage.

  • Tests: At each time point, perform the full suite of quality control tests as described in Section 4.0.

Conclusion

The successful formulation of N-(4-Chlorophenethyl)cyclohexanamine for intravenous administration hinges on overcoming its inherent poor aqueous solubility. The detailed protocols for cyclodextrin complexation and lipid emulsification provide robust starting points for developing a stable and safe injectable preparation for research purposes. Rigorous adherence to the outlined quality control and stability testing protocols is essential to ensure the scientific validity of any preclinical studies utilizing this formulation.

References

  • (USP) United States Pharmacopeia. General Chapter <85> Bacterial Endotoxins Test.
  • (USP) United States Pharmacopeia.
  • (USP) United States Pharmacopeia. General Chapter <71> Sterility Tests.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • McClements, D. J. (2015). Food emulsions: principles, practices, and techniques. CRC press.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T. K., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Merz, S., & Gabel, D. (2019). Sulfobutylether-β-cyclodextrin (Captisol®): A versatile tool in pharmaceutical formulations. Journal of Pharmaceutical Sciences, 108(4), 1396-1407.
  • European Medicines Agency. (2009).
  • Washington, C. (1990). The stability of intravenous fat emulsions in clinical practice. The Journal of Clinical Pharmacy and Therapeutics, 15(2), 71-88.
  • Gidwani, B., & Vyas, A. (2015). A comprehensive review on cyclodextrin-based carriers for delivery of chemotherapeutic agents.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Akers, M. J. (2002). Excipient-drug interactions in parenteral formulations. Journal of pharmaceutical sciences, 91(11), 2283-2300.
  • Nema, S., & Brendel, R. J. (2011). Excipients and their use in injectable formulations. PDA journal of pharmaceutical science and technology, 65(3), 287-332.
  • Baert, L., & De Spiegeleer, B. (2010). Quality control of parenteral drugs: an overview. Journal of pharmaceutical and biomedical analysis, 53(3), 245-255.
  • Parenteral Drug Association. (2011). Technical Report No. 55: Detection and Control of Endotoxin and Pyrogen.
  • U.S. Food and Drug Administration. (2004). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Libros Digitales-Pharmaceutical Press.
  • Gaber, M., & El-Dahan, M. (2015). Formulation and evaluation of lipid-based drug delivery systems for the poorly water-soluble drug, carvedilol. AAPS PharmSciTech, 16(6), 1373-1383.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Expert opinion on drug delivery, 4(3), 335-351.
  • Cherian, C., & Shavi, G. V. (2015). Aseptic processing: A review of current industry practice. Indian journal of pharmaceutical sciences, 77(1), 8.

Sources

Technical Notes & Optimization

Troubleshooting

preventing N-(4-Chlorophenethyl)cyclohexanamine degradation during long-term storage

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of N-(4-Chlorophenethyl)cyclohexanamine . As a secondary amine featuring a halogenated aromatic ring, this compound presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of N-(4-Chlorophenethyl)cyclohexanamine .

As a secondary amine featuring a halogenated aromatic ring, this compound presents unique stability challenges. Standard storage protocols are often insufficient, leading to rapid assay drift, discoloration, and the generation of toxic impurities. This guide bypasses generic advice to address the exact physicochemical vulnerabilities of this molecule, providing self-validating protocols to ensure absolute scientific integrity during your experiments.

Troubleshooting & FAQ: Chemical Vulnerabilities

Q1: Why does the assay purity of N-(4-Chlorophenethyl)cyclohexanamine drop significantly when stored in common solvent mixtures or formulated with PEG/PVP over 3-6 months?

Root Cause Analysis: The degradation is driven by the specific nucleophilicity of the secondary amine. Attaching an alkyl group to the nitrogen atom increases the electron density compared to primary amines, making secondary amines highly susceptible to oxidative degradation . In the presence of atmospheric oxygen or trace hydroperoxides—which are ubiquitous impurities in polymeric excipients like Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP)—the amine undergoes rapid electron abstraction. This oxidative pathway yields hydroxylamines and nitrones, which subsequently hydrolyze into primary amines and aldehydes .

Self-Validating Protocol: Peroxide-Free Storage & Formulation

  • Excipient Screening: Quantify peroxide levels in all excipients using a ferrous oxidation-xylenol orange (FOX) assay. Reject any excipient batches containing >2 ppm hydroperoxides.

  • Solvent Degassing: Sparge all formulation solvents with ultra-pure Argon for a minimum of 30 minutes prior to API dissolution to displace dissolved oxygen.

  • Antioxidant Integration: Incorporate a lipophilic antioxidant (e.g., Butylated Hydroxytoluene at 0.01-0.1% w/w) to competitively scavenge peroxy radicals before they reach the secondary amine.

  • Headspace Purging: Backfill all storage vials with Argon gas. Validation Step: Use a headspace oxygen analyzer to confirm O₂ levels are <1% before crimp-sealing the vial. If >1%, repeat the purge cycle.

Q2: During ICH Q1B photostability testing, the API powder develops a yellowish tint, and HPLC shows a rapid increase in a des-chloro impurity. What is the mechanism, and how do we prevent it?

Root Cause Analysis: This is a classic case of photodehalogenation. The 4-chlorophenyl moiety is highly photolabile. When exposed to UV-B and visible light, the chlorinated aromatic ring absorbs the radiation, triggering the homolytic cleavage of the C-Cl bond . This cleavage generates highly reactive aryl radicals. These radicals either abstract hydrogen from surrounding molecules (forming the des-chloro analog, N-phenethylcyclohexanamine) or react with ambient oxygen to form complex phenolic and quinone adducts, which are responsible for the yellow discoloration.

Self-Validating Protocol: Actinic Shielding Workflow

  • Lighting Control: Conduct all handling, weighing, and formulation under gold/yellow fluorescent lighting (utilizing filters that block wavelengths <400 nm).

  • Container Closure: Store the bulk API exclusively in high-density amber glass vials. Validation Step: Ensure the glass meets USP <660> Type III light transmission standards by verifying the spectral transmittance is <10% in the 290-450 nm range.

  • Secondary Packaging: Seal the amber vials inside opaque, aluminum-lined Mylar pouches alongside a silica desiccant pack to prevent concurrent moisture-induced autoxidation.

Q3: We detected trace levels of an N-nitrosamine impurity during accelerated stability testing (40°C/75% RH). Where is this coming from, and how can we mitigate it?

Root Cause Analysis: Secondary amines are the direct precursors to N-nitrosamines, a class of highly scrutinized genotoxic impurities. During accelerated stability testing, environmental nitrogen oxides (NOx) or trace nitrites present in excipients can volatilize and diffuse into the API matrix. Notably, if saturated sodium nitrite (NaNO₂) solutions are used to control humidity in older stability chambers, they cause severe artifactual N-nitrosation of secondary amines . The secondary amine reacts with these nitrosating agents to form a highly stable, carcinogenic N-nitroso derivative.

Self-Validating Protocol: Nitrosamine Mitigation

  • Nitrite Profiling: Screen all raw materials, solvents, and excipients for trace nitrites (Acceptance limit: <1 ppm).

  • Chamber Audit: Strictly prohibit the use of sodium nitrite for humidity control in stability chambers. Replace with saturated potassium iodide (KI) solutions or use mechanical humidity controls.

  • Scavenger Integration: If formulating the API, incorporate a secondary amine scavenger (e.g., ascorbic acid) to competitively bind nitrosating agents. Validation Step: Perform LC-MS/MS analysis (Limit of Detection <0.01 ppm) at T=0 and T=1 month to confirm the absolute absence of the N-nitroso-N-(4-chlorophenethyl)cyclohexanamine adduct.

Quantitative Degradation Summary

The following table summarizes the degradation kinetics of N-(4-Chlorophenethyl)cyclohexanamine under various stress conditions, highlighting the efficacy of the protocols detailed above.

Storage ConditionPrimary StressorDominant Degradation PathwayUnprotected Degradation Rate (%/month)Optimized Protocol Rate (%/month)
Ambient (25°C, Air) Oxygen / PeroxidesN-Oxidation (Hydroxylamines)1.85%< 0.05%
Photostability (ICH Q1B) UV-B / Vis LightPhotodehalogenation12.40%0.10%
Accelerated (40°C/75% RH) Trace Nitrites / HeatN-Nitrosation0.45%Not Detected

Mechanistic & Workflow Visualizations

Pathways API N-(4-Chlorophenethyl) cyclohexanamine Oxidation Oxidative Degradation (Hydroperoxides/O2) API->Oxidation Photolysis Photodehalogenation (UV/Vis Light) API->Photolysis Nitrosation N-Nitrosation (Trace Nitrites/NOx) API->Nitrosation Hydroxylamine Hydroxylamines & Nitrones Oxidation->Hydroxylamine Deschloro Des-chloro Aryl Radicals & Phenolic Adducts Photolysis->Deschloro Nitrosamine N-Nitrosamine Impurity (Genotoxic) Nitrosation->Nitrosamine

Fig 1. Primary degradation pathways of N-(4-Chlorophenethyl)cyclohexanamine.

Workflow Step1 1. Peroxide Screening Step2 2. Solvent Degassing Step1->Step2 Step3 3. Argon Purging Step2->Step3 Step4 4. Amber Vial Packaging Step3->Step4 Step5 5. Storage at -20°C Step4->Step5

Fig 2. Optimized workflow for the long-term storage and formulation of secondary amine APIs.

References

  • Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Studies on photodegradation process of psychotropic drugs: a review Source: Environmental Science and Pollution Research International (via PubMed Central) URL: [Link]

  • Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (via PubMed Central) URL: [Link]

Optimization

Technical Support Center: Enhancing Oral Bioavailability of N-(4-Chlorophenethyl)cyclohexanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenges of poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenges of poor oral bioavailability with N-(4-Chlorophenethyl)cyclohexanamine and similar phenethylamine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.

Introduction: Understanding the Bioavailability Challenge

N-(4-Chlorophenethyl)cyclohexanamine, a secondary amine with a lipophilic profile, presents a classic drug development conundrum: achieving effective systemic exposure after oral administration. Its chemical structure, while potentially conferring desirable pharmacological activity, also predisposes it to issues of poor aqueous solubility and significant first-pass metabolism. This guide will explore these challenges and provide a structured approach to systematically address and resolve them.

The core issues impacting the oral bioavailability of this compound can be broken down into two primary categories:

  • Solubility-Limited Absorption: The compound's lipophilicity, indicated by a high LogP value, suggests poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This can lead to slow dissolution, limiting the amount of drug available for absorption.

  • Metabolic Instability: As a phenethylamine derivative, the compound is susceptible to extensive first-pass metabolism, primarily by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes in the gut wall and liver. This rapid degradation significantly reduces the amount of active drug reaching systemic circulation.[1]

Below, we address common questions and provide detailed experimental guidance to enhance the oral bioavailability of N-(4-Chlorophenethyl)cyclohexanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial in vivo studies with N-(4-Chlorophenethyl)cyclohexanamine show very low and variable plasma concentrations after oral dosing. What are the likely causes?

A1: Initial Assessment of Physicochemical and Metabolic Liabilities

Low and erratic oral exposure is a hallmark of compounds with poor biopharmaceutical properties. For N-(4-Chlorophenethyl)cyclohexanamine, the primary suspects are poor aqueous solubility and extensive first-pass metabolism.

Troubleshooting Workflow:

Figure 1: Initial diagnostic workflow for poor oral bioavailability.

Step-by-Step Experimental Protocols:

  • Protocol 1: Aqueous Solubility Determination

    • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4 to simulate the GI tract environment.

    • Add an excess of N-(4-Chlorophenethyl)cyclohexanamine to each buffer.

    • Shake the samples at 37°C for 24 hours to ensure equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Protocol 2: In Vitro Metabolic Stability Assessment

    • Liver Microsomes: Incubate the compound with human or rat liver microsomes in the presence of NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS to determine the rate of metabolism.

    • Hepatocytes: Repeat the experiment using cryopreserved hepatocytes to include both Phase I and Phase II metabolic pathways.

Parameter Predicted Property of N-(4-Chlorophenethyl)cyclohexanamine Implication for Oral Bioavailability
Molecular Weight ~251.79 g/mol Favorable for passive diffusion.
LogP ~4.7High lipophilicity, suggesting poor aqueous solubility.
pKa ~10.5 (predicted for cyclohexylamine moiety)Likely to be ionized in the stomach, but primarily unionized in the intestine.
Aqueous Solubility Predicted to be low.May lead to dissolution rate-limited absorption.
Q2: How can I improve the solubility and dissolution rate of my compound?

A2: Formulation Strategies for Poorly Soluble Drugs

Enhancing the solubility and dissolution rate is a critical first step.[2][3][4][5][6] Several formulation strategies can be employed, ranging from simple particle size reduction to more complex lipid-based systems.[2][3]

1. Particle Size Reduction:

  • Micronization: Reducing the particle size increases the surface area available for dissolution.[3] This can be achieved through techniques like jet milling.

  • Nanonization: Creating nanoparticles can further enhance dissolution rates due to an even greater surface area-to-volume ratio.[3][7][8]

2. Amorphous Solid Dispersions:

Dispersing the crystalline drug in a hydrophilic polymer matrix can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[2][5]

  • Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

    • Dissolve N-(4-Chlorophenethyl)cyclohexanamine and a suitable polymer (e.g., PVP, HPMC) in a common solvent.

    • Evaporate the solvent under reduced pressure.

    • The resulting solid can be characterized by DSC and XRD to confirm its amorphous nature.

3. Lipid-Based Drug Delivery Systems (LBDDS):

LBDDS are an excellent choice for lipophilic compounds as they can maintain the drug in a solubilized state throughout the GI tract.[9][10][11][12][13]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][9][10][14]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protect it from degradation, and enhance its absorption.[9][11][12]

Figure 2: Overview of formulation strategies to enhance solubility.

Q3: Given the amine functional group, is a prodrug approach a viable strategy to overcome metabolic instability?

A3: Prodrug Strategies for Amines

Yes, a prodrug approach is a highly effective strategy for masking the amine functionality, thereby preventing first-pass metabolism and potentially improving solubility and permeability.[2][15][16][17][18] The key is to design a prodrug that is stable in the GI tract but is efficiently cleaved in vivo to release the active parent drug.

Potential Prodrug Approaches for a Secondary Amine:

  • N-Acylation (Amides and Carbamates): While simple amides and carbamates can be quite stable, specific enzyme-labile linkages can be incorporated to facilitate in vivo cleavage.[15]

  • N-Mannich Bases: These can be designed to be chemically or enzymatically cleaved.[16]

  • N-Phosphonooxymethyl Prodrugs: This approach can significantly increase aqueous solubility and relies on enzymatic cleavage by phosphatases.[19]

G cluster_0 Prodrug Design cluster_1 In Vivo Bioreversion Parent Drug Parent Drug Prodrug Prodrug Parent Drug->Prodrug Chemical Modification Active Drug Active Drug Prodrug->Active Drug Enzymatic/Chemical Cleavage

Figure 3: The fundamental concept of a prodrug strategy.

Experimental Workflow for Prodrug Evaluation:

  • Synthesis: Synthesize the desired prodrug derivative.

  • In Vitro Stability:

    • Assess stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Evaluate stability in plasma and liver homogenates to confirm cleavage and release of the parent drug.

  • In Vivo Pharmacokinetics: Compare the oral bioavailability of the prodrug to that of the parent compound in an appropriate animal model.

Q4: Can permeation enhancers be used to improve the absorption of N-(4-Chlorophenethyl)cyclohexanamine?

A4: Utilizing Permeation Enhancers

Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium, thereby facilitating the absorption of poorly permeable drugs.[20][21][22][23][24] They can act via transcellular or paracellular routes.

Classes of Permeation Enhancers:

  • Surfactants: Both ionic and non-ionic surfactants can disrupt the cell membrane.[20]

  • Fatty Acids: Medium-chain fatty acids like capric acid can enhance permeability.[20][23]

  • Bile Salts: These can form mixed micelles with the drug, enhancing its solubility and absorption.[20]

  • Chitosan and its Derivatives: These polymers can open tight junctions between epithelial cells, promoting paracellular transport.[22][23]

Important Considerations:

  • Toxicity and Irritation: A key concern with permeation enhancers is their potential to cause damage to the intestinal mucosa.[21][22] It is crucial to conduct thorough safety and toxicity studies.

  • Concentration Dependence: The efficacy and toxicity of permeation enhancers are highly concentration-dependent.[21]

Protocol 4: In Vitro Permeability Assay with Caco-2 Monolayers

  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Add the compound to the apical side of the monolayer, both with and without the permeation enhancer.

  • Collect samples from the basolateral side at various time points.

  • Measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer.

  • Quantify the amount of compound transported to determine the apparent permeability coefficient (Papp).

Summary and Recommendations

Addressing the poor oral bioavailability of N-(4-Chlorophenethyl)cyclohexanamine requires a multi-pronged approach. The following table summarizes the recommended strategies based on the identified issues.

Identified Issue Primary Strategy Secondary/Complementary Strategy
Poor Aqueous Solubility Lipid-Based Drug Delivery Systems (e.g., SEDDS, NLCs)[9][10][11][12][13]Particle Size Reduction (Micronization/Nanonization)[3][7][8]
High First-Pass Metabolism Prodrug Design (e.g., N-Acylation, N-Phosphonooxymethyl)[15][16][17][18][19]Co-administration with enzyme inhibitors (e.g., grapefruit juice components, although this is generally not a preferred development strategy)[25]
Poor Membrane Permeability Formulation with Permeation Enhancers (e.g., Chitosan, Fatty Acids)[20][21][22][23][24]Prodrug design to increase lipophilicity (if permeability is the primary barrier).

It is recommended to start with a thorough characterization of the compound's physicochemical and metabolic properties. Based on these findings, a systematic evaluation of formulation and/or prodrug strategies can be undertaken to achieve the desired oral bioavailability for N-(4-Chlorophenethyl)cyclohexanamine.

References

  • International Journal of Pharmaceutical Sciences. Lipid-Based Drug Delivery Systems (LBDDS)
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28).
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29).
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • Novel Lipid-Free Nanoformulation for Improving Oral Bioavailability of Coenzyme Q10.
  • Prodrugs for Amines. PMC - NIH.
  • Safe and effective permeation enhancers for oral drug delivery. (2008, August 15). PubMed.
  • Hilaris Publisher. Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024, January 29).
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly W
  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (2010, February 19).
  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implic
  • SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Walsh Medical Media. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30).
  • Auctores | Journals. Overall Review On Permeation Enhancers in Drug Delivery Systems. (2021, May 17).
  • ResearchGate. Compilation of a series of published prodrug approaches to amine drugs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. (2007, December 15). PubMed.
  • Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery. (2025, August 5).
  • International Journal of Current Research.
  • Sci-Hub. Prodrugs for Amines.
  • Prodrugs for amines. (2008, March 3). PubMed.
  • ACS Publications. Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.
  • Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. PMC.
  • Longdom Publishing. Advances of Nanotechnology for Improvement of Oral Bioavailability of Antihypertensive Drugs. (2023, January 20).
  • PubChem. N-[(4-Chlorophenyl)(cyclohexyl)methyl]ethanamine. (2026, March 7).
  • WADA. “Elimination profile of orally administered phenylethylamine”.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025, October 16). PMC.
  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14).
  • Urinary metabolism of chlorphenoxamine in man. PubMed.
  • EPA. 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties. (2025, October 15).
  • Cyclohexanamine, 4,4'-methylenebis- - Evaluation St
  • Chemical reactivity of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) in vitro. (2011, September 2). PubMed.
  • Wikipedia. 2C-B.
  • Wikipedia. Cyclohexylamine.
  • MDPI. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2021, August 31).
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine.
  • PubChem. (4-Chlorobenzyl)cyclohexylamine.
  • Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach. (2017, September 1). PubMed.
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025, October 21). PubMed.
  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23).
  • Potential modulation of phytochemical bioavailability by furanocoumarins
  • MDPI. N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. (2016, December 13).
  • EPO. A FORMULATION FOR AN EFFECTIVE ORAL ADMINISTRATION OF CICLOPIROX WITH NO ADVERSAL GASTEROINTESTINAL TOXICITY. (2023, June 14).

Sources

Reference Data & Comparative Studies

Validation

validating N-(4-Chlorophenethyl)cyclohexanamine purity using quantitative NMR

A Comprehensive Guide to Validating the Purity of N-(4-Chlorophenethyl)cyclohexanamine: Quantitative NMR vs. Traditional Chromatography As a Senior Application Scientist in drug development, one of the most persistent ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Validating the Purity of N-(4-Chlorophenethyl)cyclohexanamine: Quantitative NMR vs. Traditional Chromatography

As a Senior Application Scientist in drug development, one of the most persistent challenges I encounter is the rigorous purity validation of critical intermediates and active pharmaceutical ingredients (APIs). For complex scaffolds like N-(4-Chlorophenethyl)cyclohexanamine (C₁₄H₂₀ClN, MW: 237.78 g/mol )[1], relying solely on traditional chromatographic techniques can introduce critical analytical blind spots.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a self-validating, step-by-step methodology for determining the absolute mass fraction purity of N-(4-Chlorophenethyl)cyclohexanamine.

The Analytical Dilemma: Relative vs. Absolute Purity

In pharmaceutical analysis, HPLC-UV is the traditional workhorse for assessing purity. However, HPLC is a relative technique. It relies on area percent calculations, which inherently assume that all impurities share the same UV response factor (extinction coefficient) as the main analyte[2]. If an impurity lacks a chromophore or absorbs weakly at the chosen wavelength, HPLC will drastically overestimate the sample's overall purity[3]. Furthermore, absolute quantification via HPLC requires a highly pure, certified reference standard of the analyte itself—which is often unavailable for novel research chemicals[4].

Quantitative NMR (qNMR) circumvents these limitations. qNMR is a primary ratio method based on a fundamental principle of quantum physics: under fully relaxed conditions, the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) giving rise to that signal[3][5]. By co-weighing the sample with a certified Internal Standard (IS) of known purity, qNMR provides a direct, absolute measurement of mass fraction (% w/w) without requiring an analyte-specific reference standard[6].

Workflow & Experimental Design

The logical pathways for purity validation diverge significantly between qNMR and HPLC. The diagram below illustrates the fundamental differences in sample preparation, acquisition, and calculation logic.

Purity_Validation_Workflow cluster_qNMR Quantitative NMR (qNMR) Workflow cluster_HPLC HPLC-UV Workflow Start N-(4-Chlorophenethyl)cyclohexanamine Purity Assessment qNMR_Prep Co-weigh Analyte & Internal Standard (Ultra-microbalance) Start->qNMR_Prep HPLC_Prep Prepare Analyte Solution & Reference Standard Solutions Start->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (D1 ≥ 5×T1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Calc Absolute Purity Calculation (Molar Ratio Equation) qNMR_Acq->qNMR_Calc HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Purity Calculation (Peak Area % or Calibration Curve) HPLC_Acq->HPLC_Calc

Comparative workflows for absolute qNMR purity determination versus relative HPLC assessment.

Self-Validating qNMR Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, a qNMR protocol cannot simply be a list of steps; it must be a self-validating system where every parameter is empirically justified.

Step 1: Internal Standard Selection & Precision Gravimetry
  • The Causality: The entire mathematical foundation of qNMR rests on gravimetric precision. A standard analytical balance introduces unacceptable relative error at the milligram scale.

  • Protocol: Use an ultra-microbalance (readability of 0.1 μg) to co-weigh ~10 mg of N-(4-Chlorophenethyl)cyclohexanamine and ~5 mg of the Internal Standard into a vial[7].

  • IS Selection: For this analyte, Maleic Acid (NIST SRM traceable) is the optimal IS. The analyte features aromatic protons (7.1–7.3 ppm) and aliphatic protons (1.0–3.0 ppm). Maleic acid presents a sharp, isolated singlet at ~6.3 ppm (2H), ensuring zero signal overlap[3][8]. Dissolve the mixture entirely in 0.6 mL of DMSO-d₆.

Step 2: Empirical Determination of T₁ Relaxation Time
  • The Causality: Protons relax at different rates. If the spectrometer applies the next radiofrequency pulse before the nuclear spins have fully returned to thermal equilibrium, the signal intensity will be artificially attenuated, leading to an underestimation of purity[8].

  • Protocol (Self-Validation): Before the main quantitative experiment, run an Inversion Recovery experiment (180°–τ–90° pulse sequence) to measure the longitudinal relaxation time (T₁) of both the analyte's target protons and the IS protons[9][10].

Step 3: Optimized Data Acquisition
  • The Causality: Maximum sensitivity and uniform excitation are required for <1% integration error.

  • Protocol:

    • Pulse Angle: Set to a 90° excitation pulse to maximize the signal-to-noise (S/N) ratio[5][9].

    • Relaxation Delay (D1): Set D1 to ≥ 5 × T₁ (using the longest T₁ value determined in Step 2). This guarantees >99.3% relaxation between scans[8][9].

    • Scans (NS): Acquire sufficient transients (typically 16 to 64) to achieve an S/N ratio of at least 250:1 for the signals of interest[5][11].

Step 4: Processing and Absolute Purity Calculation
  • The Causality: NMR signals possess Lorentzian lineshapes, which have incredibly broad bases. Automated baseline correction algorithms frequently clip these tails, destroying quantitative accuracy[10].

  • Protocol: Perform manual phase and zero-order baseline correction. Integrate the IS peak (6.3 ppm) and a clean analyte peak (e.g., the 4H aromatic multiplet at 7.1-7.3 ppm), ensuring the integration window captures the 13C satellite peaks[8].

  • Calculation: Calculate the absolute purity ( Px​ ) using the fundamental molar ratio equation[5][11]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Gravimetric Weight, and P = Purity of the certified standard).

Comparative Quantitative Data Summary

To objectively evaluate the performance of qNMR against traditional chromatographic methods for N-(4-Chlorophenethyl)cyclohexanamine, refer to the comparative data matrix below:

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Fundamental Principle Signal integral is directly proportional to the number of nuclei[4].Separation based on mobile/stationary phase partitioning; UV absorption[4].Volatilization & separation; flame ionization detection.
Purity Output Type Absolute mass fraction (% w/w)[12].Relative area percent[4].Relative area percent.
Reference Standard Requirement Requires only a universal certified IS (e.g., Maleic Acid)[3].Requires a certified reference standard of the analyte itself[4].Requires a certified reference standard of the analyte itself.
Response Factors Universal (1H response is constant across all molecules)[2].Compound-specific (depends heavily on chromophore extinction coefficients)[2].Compound-specific (depends on carbon count and oxidation state).
Detection of "Silent" Impurities Detects residual solvents, water, and non-UV active inorganics (via mass balance offset)[3].Blind to non-UV absorbing impurities (e.g., residual inorganic salts, aliphatic solvents)[3].Blind to non-volatile impurities (e.g., inorganic salts).
Typical Precision (RSD) High (RSD < 1% with proper D1 delay)[4].High (RSD < 2%)[4].Moderate to High.

Conclusion & Best Practices

While HPLC remains indispensable for routine, high-throughput impurity profiling and separation, it should not be the sole source of truth for absolute purity—especially for early-stage compounds like N-(4-Chlorophenethyl)cyclohexanamine where certified reference materials are scarce.

Best Practice Recommendation: Utilize a synergistic approach. Employ HPLC-UV to screen for and resolve complex impurity profiles, but anchor your analytical package with qNMR to establish the true, SI-traceable absolute mass fraction of your primary reference batch[2][13]. By strictly adhering to gravimetric precision and empirically validating your T₁ relaxation delays, qNMR provides an unimpeachable, self-validating standard of purity.

References

  • American Chemical Society (ACS). Purity by Absolute qNMR Instructions. Available at:[Link][12]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). Available at:[Link][13]

  • Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at:[Link][2]

  • National Institutes of Health (NIH / PMC). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Available at:[Link][9]

  • Oxford University. Quantitative NMR Spectroscopy. Available at:[Link][11]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link][5]

Sources

Comparative

A Methodological Guide for the Preclinical Efficacy Assessment of N-(4-Chlorophenethyl)cyclohexanamine Against Standard Dopaminergic Modulators

Introduction: Rationale and Investigative Framework The compound N-(4-Chlorophenethyl)cyclohexanamine represents a novel molecular entity with structural motifs characteristic of phenethylamine-class central nervous syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Investigative Framework

The compound N-(4-Chlorophenethyl)cyclohexanamine represents a novel molecular entity with structural motifs characteristic of phenethylamine-class central nervous system (CNS) agents. The presence of a phenethyl backbone suggests a potential interaction with monoamine transporters, while the cyclohexanamine and 4-chloro substitutions are known to modulate potency, selectivity, and pharmacokinetic properties. Based on this structural hypothesis, the primary objective of this guide is to outline a comprehensive, multi-tiered experimental framework to characterize the efficacy of N-(4-Chlorophenethyl)cyclohexanamine.

This document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It is designed not merely to present data, but to provide the scientific rationale for a rigorous, comparative evaluation against well-characterized standard reference compounds. We will proceed under the hypothesis that N-(4-Chlorophenethyl)cyclohexanamine acts as a dopamine reuptake inhibitor (DRI). The proposed experiments will test this hypothesis, determine its selectivity across other monoamine transporters, and assess its functional effects in both in vitro and in vivo models.

The selection of reference compounds is critical for contextualizing the results. We propose the inclusion of:

  • Cocaine: A non-selective monoamine reuptake inhibitor, serving as a classic benchmark for psychostimulant activity.

  • Methylphenidate: A potent and relatively selective dopamine-norepinephrine reuptake inhibitor, widely used clinically for ADHD.[1]

  • GBR-12909 (Vanoxerine): A highly selective dopamine reuptake inhibitor, ideal for dissecting DAT-specific effects.[2][3]

  • d-Amphetamine: Primarily a monoamine releasing agent, which also possesses reuptake inhibiting properties. Including d-amphetamine is crucial to differentiate a pure reuptake inhibition mechanism from a substrate-based releasing action.[4]

This guide will detail the necessary protocols, explain the causality behind experimental choices, and provide templates for data presentation, enabling a thorough and scientifically valid comparison.

Part 1: In Vitro Characterization – Target Affinity and Functional Potency

The initial phase of investigation focuses on defining the molecular interaction between N-(4-Chlorophenethyl)cyclohexanamine and its putative targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is the foundational step to confirm the mechanism of action and quantify its potency and selectivity.

Experimental Workflow for In Vitro Analysis

The logical progression of in vitro experiments is designed to build a comprehensive pharmacological profile, moving from target binding to functional activity.

G cluster_0 Phase 1: In Vitro Characterization A Radioligand Binding Assays (Determine Affinity, Ki) B Synaptosome Uptake Assays (Measure Functional Potency, IC50) A->B If binding confirmed C Efflux Assays (Differentiate Inhibitor vs. Releaser) B->C If potent uptake inhibition observed D Data Synthesis & Selectivity Profile C->D Consolidate all data G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Vesicles DA DA DA DA_cleft Dopamine (DA) Vesicle->DA_cleft Normal Release DAT Dopamine Transporter (DAT) DAT:f0->DA_cleft Efflux (Release) DA_cleft->DAT:f0 Reuptake Receptor DA Receptors DA_cleft->Receptor Signal Transduction Inhibitor Reuptake Inhibitor (e.g., Cocaine, Test Cmpd) Inhibitor->DAT:f0 BLOCKS Releaser Releasing Agent (e.g., Amphetamine) Releaser->DAT:f0 Substrate for Reverse Transport

Caption: Dopamine synapse showing sites of action for inhibitors vs. releasers.

Protocol:

  • Loading: Pre-load synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Washing: Wash the cells to remove extracellular radiolabel.

  • Stimulation: Expose the loaded cells to various concentrations of the test compound or reference compounds.

  • Sampling: Collect the extracellular medium at specific time points.

  • Quantification: Measure the amount of radiolabel released into the medium.

  • Analysis: Express the results as a percentage of total incorporated radioactivity. Calculate EC₅₀ values for compounds that induce significant efflux. A pure inhibitor will cause little to no efflux, while a releaser will show a concentration-dependent increase. [5]

Part 2: In Vivo Evaluation – Assessing Psychostimulant and Behavioral Effects

Following a clear in vitro profile, the investigation moves to whole-animal models to understand how the molecular actions translate into physiological and behavioral outcomes. These experiments are crucial for assessing efficacy and potential therapeutic relevance.

Locomotor Activity Assessment

Causality: Drugs that increase synaptic dopamine, particularly in the nucleus accumbens, typically produce hyperlocomotion in rodents. [6]This is a primary, robust, and quantifiable screening method for assessing the CNS stimulant properties of a test compound.

Protocol:

  • Subjects: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Habituation: Place individual animals into an open-field arena or an automated activity chamber (actophotometer) and allow them to habituate for 30-60 minutes. [7]3. Administration: Administer the test compound, reference compounds, or vehicle via a relevant route (e.g., intraperitoneal, i.p.). A full dose-response curve should be generated.

  • Recording: Immediately return the animal to the chamber and record locomotor activity (e.g., beam breaks, distance traveled) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of action. Calculate the total distance traveled or total activity counts for each dose and compare them to the vehicle control group using ANOVA.

Data Presentation Template:

CompoundDose (mg/kg, i.p.)Peak Locomotor Activity (% of Vehicle)Area Under Curve (AUC)
N-(4-Chlorophenethyl)cyclohexanamineDataDataData
CocaineDataDataData
MethylphenidateDataDataData
d-AmphetamineDataDataData

Part 3: Synthesis and Conclusion

The successful completion of this investigative framework will yield a comprehensive efficacy profile for N-(4-Chlorophenethyl)cyclohexanamine. The in vitro data will definitively establish its mechanism of action, potency, and selectivity, while the in vivo data will provide a clear measure of its functional CNS effects.

By systematically comparing these results to those of well-established reference standards like cocaine, methylphenidate, GBR-12909, and d-amphetamine, researchers can accurately position this novel compound within the landscape of dopaminergic modulators. This structured, hypothesis-driven approach ensures scientific integrity and provides the robust, high-quality data necessary for informed decisions in drug discovery and development. The findings will reveal whether N-(4-Chlorophenethyl)cyclohexanamine is a potent and selective DRI with a behavioral profile that warrants further investigation for potential therapeutic applications.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41. [Link]

  • BioWorld. (1998). Dopamine reuptake inhibitors in development at Pola for Parkinson's disease. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.16.1–12.16.24. [Link]

  • Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1162–1194. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of Psychopharmacology, 27(9), 789–807. [Link]

  • Lookingland, K. J., & Moore, K. E. (1995). Effects of reuptake inhibitors on dopamine release from the stalk-median eminence and posterior pituitary in vitro. Brain Research, 690(2), 221–227. [Link]

  • Pol, K. D., Jagtap, P. N., Jagatap, V. V., More, S. S., Kadam, V. P., & Deshmukh, P. (2020). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 10(3), 193-198. [Link]

  • Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 636. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107–129. [Link]

  • Ye, L., Wang, Y., & Li, Y. (2019). Developmental exposure to psychostimulant primes activity-dependent gene induction in frontal cortex. eNeuro, 6(3), ENEURO.0089-19.2019. [Link]

  • Foll, B. L., & Le Foll, B. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Clinical Interventions in Aging, 16, 555–565. [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • Nutt, D. J., & Stahl, S. M. (2010). Dopamine reuptake inhibitors. In Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. [Link]

Sources

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